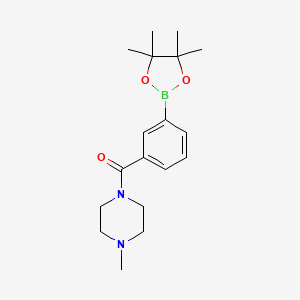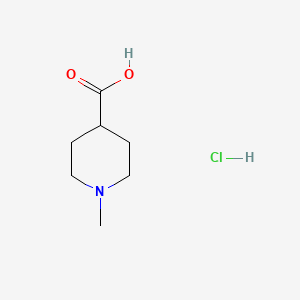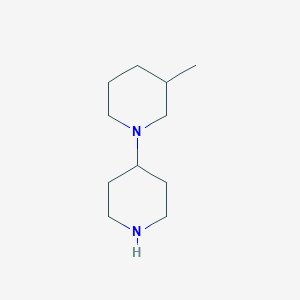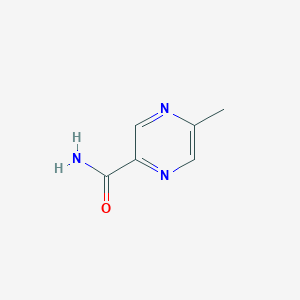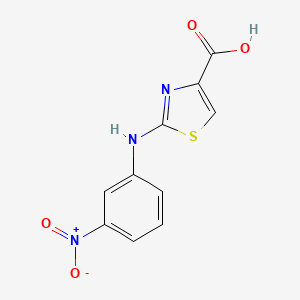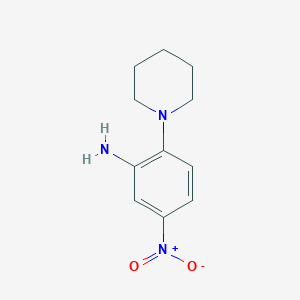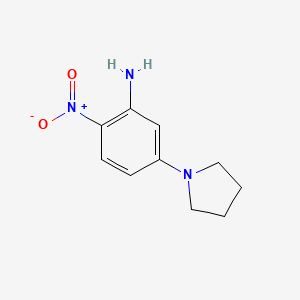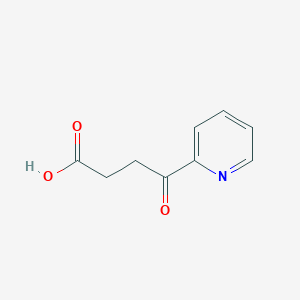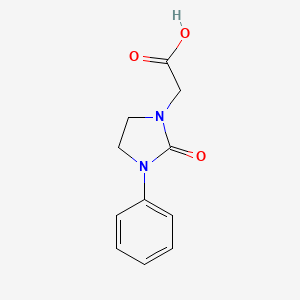
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid, also known as 2-oxo-3-phenyl-imidazoline-1-acetic acid (OPIA), is an organic compound belonging to the class of imidazolines. It is a derivative of imidazole, an organic compound that has been studied extensively in the fields of medicine and biology. OPIA is a chiral compound, meaning it has two different forms that are mirror images of each other, and it is a common intermediate in the synthesis of other compounds used in pharmaceuticals and other applications.
Wissenschaftliche Forschungsanwendungen
OPIA has been used in a variety of scientific research applications, including as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been used as an inhibitor of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes. OPIA has been used to study the effects of inflammation and oxidative stress on cells and tissues, and it has been used as an inhibitor of cancer cell proliferation.
Wirkmechanismus
OPIA acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It binds to the active sites of these enzymes, blocking their activity and preventing the production of prostaglandins and leukotrienes. This can lead to a decrease in inflammation and oxidative stress in cells and tissues.
Biochemical and Physiological Effects
OPIA has been shown to have anti-inflammatory and antioxidant effects in cells and tissues. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and LOX. It has also been shown to reduce oxidative stress in cells and tissues by scavenging reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
OPIA has several advantages for use in lab experiments. It is easy to synthesize and is available commercially, so it is relatively inexpensive. It is also a relatively stable compound, so it can be stored for long periods of time without degradation. However, it is a chiral compound, so it must be synthesized in a specific form to get the desired properties.
Zukünftige Richtungen
There are several potential future directions for research involving OPIA. It could be studied further as an inhibitor of COX-2 and LOX to better understand its anti-inflammatory and antioxidant effects. It could also be studied as an inhibitor of cancer cell proliferation to better understand its potential therapeutic applications. In addition, it could be studied as a potential drug delivery system, as it has been shown to be able to cross cell membranes. Finally, it could be studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory and antioxidant effects.
Synthesemethoden
OPIA can be synthesized from the reaction of 2-amino-3-methyl-1-phenyl-1H-imidazole-4-carboxylic acid and ethyl chloroformate. The reaction is carried out in an aqueous solution of methanol and the product is a colorless oil. The reaction is typically carried out at room temperature and yields a product with a purity of 99%.
Eigenschaften
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRCYQFSECXTMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-3-phenylimidazolidin-1-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


